Enoltasosartan
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Overview
Description
Enoltasosartan is an active metabolite of tasosartan, a long-acting angiotensin II receptor blocker. It is primarily used in the treatment of essential hypertension due to its ability to block the angiotensin II type 1 receptor, leading to vasodilation and reduced blood pressure .
Preparation Methods
The preparation of enoltasosartan involves several synthetic routes and reaction conditions. One method includes the use of dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80 to create an in vivo formula . Industrial production methods are not extensively detailed in the available literature, but the synthesis typically involves multiple steps to ensure the purity and efficacy of the compound.
Chemical Reactions Analysis
Enoltasosartan undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Enoltasosartan has several scientific research applications, including:
Chemistry: It is used to study the binding and blocking effects on angiotensin II receptors.
Biology: It helps in understanding the physiological effects of angiotensin II receptor blockade.
Medicine: It is used in the treatment of hypertension and heart failure.
Industry: It is used in the development of new pharmaceuticals targeting the renin-angiotensin-aldosterone system
Mechanism of Action
Enoltasosartan exerts its effects by binding to the angiotensin II type 1 receptor in vascular smooth muscle and the adrenal gland. This binding blocks the effects of angiotensin II, a vasoconstrictor that stimulates the synthesis and release of aldosterone. By blocking these effects, this compound leads to vasodilation, reduced secretion of vasopressin, and decreased production and secretion of aldosterone, ultimately reducing blood pressure .
Comparison with Similar Compounds
Enoltasosartan is unique due to its specific binding and blocking effects on the angiotensin II type 1 receptor. Similar compounds include:
Tasosartan: The parent compound of this compound, also an angiotensin II receptor blocker.
Losartan: Another angiotensin II receptor blocker with similar effects but different pharmacokinetic properties.
Valsartan: A widely used angiotensin II receptor blocker with a different chemical structure but similar therapeutic effects .
This compound stands out due to its delayed and sustained receptor blockade, influenced by its high protein binding and slow dissociation from the carrier .
Properties
CAS No. |
159237-67-9 |
---|---|
Molecular Formula |
C23H19N7O2 |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
5-hydroxy-2,4-dimethyl-8-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C23H19N7O2/c1-13-21-19(31)11-20(32)30(23(21)25-14(2)24-13)12-15-7-9-16(10-8-15)17-5-3-4-6-18(17)22-26-28-29-27-22/h3-11,31H,12H2,1-2H3,(H,26,27,28,29) |
InChI Key |
YROKAAIPBSCMJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=O)N(C2=NC(=N1)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)O |
Origin of Product |
United States |
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